5-bromo-3-(bromomethyl)-2-chloropyridine hydrobromide
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Overview
Description
5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is a halogenated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and pyridine moieties. It is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 3-(bromomethyl)-2-chloropyridine. This can be achieved using bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available 2-chloropyridine. The intermediate compounds are purified and then subjected to bromination under controlled conditions to yield the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products like 3-(azidomethyl)-2-chloropyridine or 3-(thiocyanatomethyl)-2-chloropyridine.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its halogenated structure.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-(bromomethyl)-2-chloropyridine hydrobromide involves its ability to participate in various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can undergo substitution or coupling reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a methyl group instead of a chlorine atom.
5-Bromo-2-methylpyridin-3-amine: Lacks the bromomethyl group but has a similar pyridine core.
3-(Bromomethyl)indole: Contains an indole ring instead of a pyridine ring.
Uniqueness: 5-Bromo-3-(bromomethyl)-2-chloropyridine hydrobromide is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
2680539-68-6 |
---|---|
Molecular Formula |
C6H5Br3ClN |
Molecular Weight |
366.3 |
Purity |
95 |
Origin of Product |
United States |
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